6-amino-3-benzyl-7-methyl-3H-purin-7-ium

Regioselective alkylation Purine N7 functionalization Blocking/deblocking strategy

6-Amino-3-benzyl-7-methyl-3H-purin-7-ium (IUPAC: 3-benzyl-7-methylpurin-3-ium-6-amine; molecular formula C₁₃H₁₄N₅⁺; MW 240.28 g/mol) is a quaternary ammonium purine derivative in which a permanent positive charge resides on the N7-methylated purine ring, counterbalanced by an associated anion (typically Cl⁻, ClO₄⁻, Br⁻, or I⁻). The compound belongs to the 7-alkyl-3-benzyladenine salt class and serves as the key protected intermediate in the well-established 3-benzyl blocking/deblocking strategy for regioselective synthesis of 7-methyladenine—a DNA alkylation biomarker and adenine receptor ligand—from the parent purine adenine.

Molecular Formula C13H14N5+
Molecular Weight 240.28g/mol
Cat. No. B372173
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-amino-3-benzyl-7-methyl-3H-purin-7-ium
Molecular FormulaC13H14N5+
Molecular Weight240.28g/mol
Structural Identifiers
SMILESCN1C=NC2=[N+](C=NC(=C21)N)CC3=CC=CC=C3
InChIInChI=1S/C13H13N5/c1-17-8-16-13-11(17)12(14)15-9-18(13)7-10-5-3-2-4-6-10/h2-6,8-9,14H,7H2,1H3/p+1
InChIKeyYJMRLOOGRKRJGI-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Amino-3-benzyl-7-methyl-3H-purin-7-ium: A Quaternary Purinium Salt for Regioselective 7-Alkyladenine Synthesis and Purine-Targeted Research


6-Amino-3-benzyl-7-methyl-3H-purin-7-ium (IUPAC: 3-benzyl-7-methylpurin-3-ium-6-amine; molecular formula C₁₃H₁₄N₅⁺; MW 240.28 g/mol) is a quaternary ammonium purine derivative in which a permanent positive charge resides on the N7-methylated purine ring, counterbalanced by an associated anion (typically Cl⁻, ClO₄⁻, Br⁻, or I⁻) . The compound belongs to the 7-alkyl-3-benzyladenine salt class and serves as the key protected intermediate in the well-established 3-benzyl blocking/deblocking strategy for regioselective synthesis of 7-methyladenine—a DNA alkylation biomarker and adenine receptor ligand—from the parent purine adenine [1]. Unlike its neutral analogs 3-benzyladenine (CAS 7280-81-1) and 7-methyladenine (CAS 935-69-3), this quaternary salt possesses a fixed cationic charge at N7 that fundamentally alters its solubility, chromatographic behavior, and reactivity profile .

Why 6-Amino-3-benzyl-7-methyl-3H-purin-7-ium Cannot Be Replaced by 3-Benzyladenine, 7-Methyladenine, or Other In-Class Purines


Generic substitution among 3-benzyladenine, 7-methyladenine, and their quaternary salt is precluded by three orthogonal constraints. First, the N7-methyl quaternary ammonium group imparts a permanent positive charge that is absent in both 3-benzyladenine (neutral, N3-substituted) and 7-methyladenine (neutral, N7-methyl but lacking N3 protection), governing profoundly different solubility, ion-pairing, and chromatographic retention behavior . Second, the 3-benzyl substituent is the only blocking group demonstrated in the primary literature to enable high-yield, regioselective N7-alkylation of adenine without competing N9 alkylation; alternative 3-substituents—specifically allyl and γ,γ-dimethylallyl—were explicitly evaluated and rejected as having 'no practical value' for this transformation [1]. Third, the quaternary salt form is the obligate intermediate in the two-step 3-benzyl protection/7-methylation/debenzylation sequence; bypassing this intermediate—e.g., by attempting direct N7 methylation of adenine—results in inseparable mixtures of N7, N9, and N3 regioisomers [1]. For research or preparative applications requiring structurally unambiguous 7-methyladenine or its N3-protected precursor, no generic substitute delivers equivalent synthetic utility or regioisomeric purity.

Quantitative Differentiation Evidence: 6-Amino-3-benzyl-7-methyl-3H-purin-7-ium Versus Closest Analogs


Regioselective N7-Alkylation: 3-Benzyl Group Enables Exclusive 7-Methylation Versus Competing N9/N3 Pathways

The target compound is the product of regioselective methylation of 3-benzyladenine at the N7 position. In the Leonard-Fujii-Saito procedure, pre-installation of the 3-benzyl blocking group directs methyl iodide attack exclusively to N7, yielding the 7-methyl-3-benzyladenine salt (3a) as a single regioisomer [1]. This contrasts starkly with direct methylation of unprotected adenine, which yields a mixture of 7-methyl-, 9-methyl-, and 3-methyladenine regioisomers that require chromatographic separation [1]. The allyl and γ,γ-dimethylallyl blocking groups at the 3-position were explicitly compared and found to be synthetically unviable: 'The use of the allyl or γ,γ-dimethylallyl group at the 3-position instead of the benzyl group for the synthesis of 7-methyladenine (4a) by this procedure has no practical value' [1].

Regioselective alkylation Purine N7 functionalization Blocking/deblocking strategy Synthetic methodology

Debenzylation Efficiency: Counterion-Dependent Yield Divergence of 38–74% (Pd-C/H₂) Versus 73–93% (H₂SO₄/Toluene) for 7-Methyladenine Production

The target compound's synthetic utility is defined by its ability to release 7-methyladenine upon debenzylation. Two distinct debenzylation protocols were compared in the foundational study. Method A—hydrogenolysis using H₂ and Pd-C catalyst at atmospheric pressure—converts 3a–c (X = Cl or ClO₄) to 7-alkyladenines (4a–c) in 38–74% yield [1]. Method B—treatment with concentrated H₂SO₄ in the presence of toluene at room temperature for 3–6 h or at 60 °C for 0.5–2 h—gives 4a–c in 73–93% yield for salts 3a–c (X = Br, ClO₄, or I) [1]. The yield differential of up to 55 percentage points between the two methods, and the counterion dependence (Cl/ClO₄ for Method A; Br/ClO₄/I for Method B), provides users with a selection framework for optimizing downstream 7-methyladenine production.

Debenzylation Hydrogenolysis Protecting group removal Counterion effects

TagA DNA Glycosylase Inhibition: 3-Benzyladenine Core Confers ~3,750-Fold Potency Enhancement Over 3-Methyladenine

Although direct inhibitory data for the quaternary 7-methyl-3-benzyladenine salt are not available, the core 3-benzyladenine scaffold (the neutral form lacking the N7-methyl group) has been quantitatively compared against 3-methyladenine for inhibition of Escherichia coli 3-methyladenine-DNA glycosylase I (TagA protein). 3-Benzyladenine inhibited TagA with an IC₅₀ of 0.4 ± 0.1 µM, whereas 3-methyladenine required an IC₅₀ of 1.5 ± 0.3 mM—a potency difference of approximately 3,750-fold [1]. The inhibitory effect increased with alkyl group size (3-ethyl < 3-propyl < 3-butyl < 3-benzyl), establishing the benzyl substituent as the most potent modification in this series. Importantly, these compounds selectively inhibited TagA without affecting AlkA protein or human 3-methyladenine-DNA-glycosylase (ANPG protein) [1].

DNA repair inhibition TagA protein 3-Alkyladenine DNA glycosylase Structure-activity relationship

Permanent Cationic Charge at N7: Physicochemical Differentiation from Neutral 3-Benzyladenine and 7-Methyladenine

The target compound bears a permanent positive charge at the N7 position (purin-7-ium), distinguishing it fundamentally from its neutral counterparts. 3-Benzyladenine (CAS 7280-81-1, LogP ~2.04, mp 268–275 °C) is a neutral, lipophilic purine with limited aqueous solubility (~23.8 g/L estimated from Log Kow) [1]. 7-Methyladenine (CAS 935-69-3, MW 149.15 g/mol) is also a neutral species at physiological pH . In contrast, 6-amino-3-benzyl-7-methyl-3H-purin-7-ium exists as a salt (MW 240.28 g/mol for the cation; total MW depends on counterion), and the permanent N7-positive charge substantially increases aqueous solubility relative to either neutral analog while enabling ion-pair chromatographic separations not possible with neutral purines . The quaternary ammonium structure also eliminates the N7-H tautomerism present in 7-methyladenine, simplifying spectroscopic characterization.

Quaternary ammonium salt Aqueous solubility LogP Ion-pair chromatography

Synthetic Accessibility: Two-Step Sequence from Adenine Versus Multi-Step Alternative Routes to 7-Methyladenine

The target compound is the pivotal intermediate in what the original authors describe as a 'general and convenient synthesis' of 7-alkyladenines [1]. The overall sequence—(i) preferential benzylation of adenine at N3, (ii) regioselective methylation at N7 to give 6-amino-3-benzyl-7-methyl-3H-purin-7-ium (3a), and (iii) debenzylation to 7-methyladenine—proceeds in three steps from adenine with an overall yield of 28–69% (depending on debenzylation method) [1]. Prior to this work, 7-methyladenine was accessible only through multi-step routes involving glycosidic hydrolysis of 7-methyladenosine [2] or through low-yielding direct alkylation with tedious isomer separation [1]. The 3-benzyl blocking/deblocking strategy, with the target compound as the key intermediate, reduced the step count and improved the practicality of 7-methyladenine production from the commodity purine adenine.

Synthetic efficiency Step-count economy Purine functionalization 7-Methyladenine preparation

High-Value Application Scenarios for 6-Amino-3-benzyl-7-methyl-3H-purin-7-ium Based on Quantitative Differentiation Evidence


Preparative Synthesis of Regioisomerically Pure 7-Methyladenine via H₂SO₄/Toluene Debenzylation

Procure the 6-amino-3-benzyl-7-methyl-3H-purin-7-ium salt with bromide, perchlorate, or iodide counterion to enable the high-yield H₂SO₄/toluene debenzylation protocol, which delivers 7-methyladenine in 73–93% yield [1]. This represents a 35–55 absolute percentage point yield advantage over the Pd-C/H₂ hydrogenolysis alternative (38–74%) [1]. The resulting 7-methyladenine is a validated biomarker of DNA damage from methylating agents and a partial agonist at the rat adenine receptor (Ki = 4.13 µM) [2], supporting applications in toxicology, DNA repair research, and GPCR pharmacology.

TagA DNA Glycosylase Inhibitor Development Using the 3-Benzyladenine Pharmacophore

The 3-benzyladenine core—which constitutes the scaffold of the target compound—is the most potent inhibitor of E. coli TagA protein among all 3-alkyladenines tested, with an IC₅₀ of 0.4 ± 0.1 µM versus 1.5 ± 0.3 mM for 3-methyladenine (~3,750-fold selectivity) [1]. Critically, this inhibition is selective for TagA and does not extend to AlkA protein or human ANPG protein [1]. The quaternary 7-methyl salt form offers enhanced aqueous solubility for biochemical assay conditions where neutral 3-benzyladenine may precipitate. This compound class is directly relevant for studying base excision repair mechanisms and for developing probes that discriminate between bacterial and human 3-methyladenine DNA glycosylases.

Ion-Pair Chromatography and Analytical Reference Standards for Purine Metabolomics

The permanent positive charge at N7 renders 6-amino-3-benzyl-7-methyl-3H-purin-7-ium amenable to ion-pair reversed-phase chromatography and cation-exchange purification protocols that are inapplicable to neutral purine analogs such as 3-benzyladenine or 7-methyladenine [1]. This distinct chromatographic behavior makes the compound valuable as a retention-time marker and as a reference standard for LC-MS/MS methods quantifying quaternary purine metabolites or synthetic intermediates in reaction monitoring. The molecular weight (cation: 240.28 g/mol) and characteristic UV absorbance of the purinium chromophore provide robust MS and UV detection handles.

Regioselective Purine Functionalization Platform for Library Synthesis

The 3-benzyl group is the only 3-position protecting group validated in the peer-reviewed literature for exclusive N7-directed alkylation of adenine [1]. Procurement of the pre-formed 7-methyl-3-benzyladenine salt provides a direct entry point for diversification: the 6-amino group can be further functionalized (acylation, diazotization, nucleophilic substitution) while the N7-methyl and N3-benzyl groups remain intact, after which selective debenzylation releases the N7-substituted adenine product [1]. This strategy supports combinatorial library construction of N7-modified adenine derivatives for screening campaigns in epigenetics (DOT1L inhibition), adenosine receptor pharmacology, and DNA repair enzyme inhibition.

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